![molecular formula C24H27N3O2 B11040001 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxamide](/img/structure/B11040001.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-6-carboxamide
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Overview
Description
N~6~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
The synthesis of N6-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINECARBOXAMIDE involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of 5-methoxyindole with ethyl bromoacetate in the presence of a base to form the corresponding ester . This ester is then subjected to a series of reactions, including reduction and acylation, to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
N~6~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of N6-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): Known for its psychoactive properties.
Melatonin: A well-known hormone that regulates sleep-wake cycles.
N-Acetyl-5-methoxytryptamine: Another derivative with biological activity.
N~6~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINECARBOXAMIDE stands out due to its unique combination of the indole and quinoline moieties, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1H-quinoline-6-carboxamide |
InChI |
InChI=1S/C24H27N3O2/c1-15-13-24(2,3)27-22-7-5-16(11-19(15)22)23(28)25-10-9-17-14-26-21-8-6-18(29-4)12-20(17)21/h5-8,11-14,26-27H,9-10H2,1-4H3,(H,25,28) |
InChI Key |
DJXXYHAKRFHGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)(C)C |
Origin of Product |
United States |
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